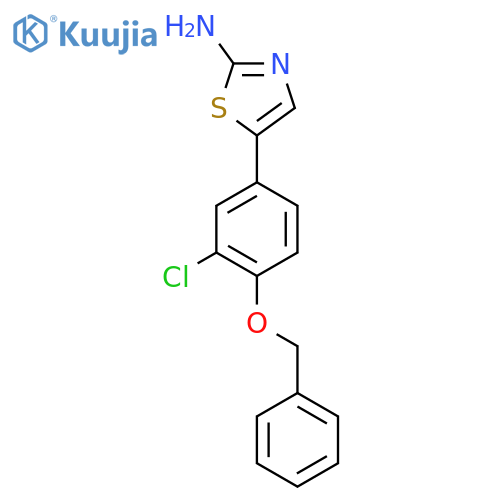Cas no 2764728-68-7 (5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine)

2764728-68-7 structure
商品名:5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine
5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- MFCD34758773
- 5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine
- 2764728-68-7
-
- インチ: 1S/C16H13ClN2OS/c17-13-8-12(15-9-19-16(18)21-15)6-7-14(13)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,19)
- InChIKey: SSMXSSUTPMACTA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C2=CN=C(N)S2)C=CC=1OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 316.0437119g/mol
- どういたいしつりょう: 316.0437119g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 76.4Ų
5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022LHG-500mg |
5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine |
2764728-68-7 | 95% | 500mg |
$633.00 | 2025-02-13 | |
| Aaron | AR022LHG-250mg |
5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine |
2764728-68-7 | 95% | 250mg |
$557.00 | 2025-02-13 |
5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine 関連文献
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
2764728-68-7 (5-(4-(Benzyloxy)-3-chlorophenyl)thiazol-2-amine) 関連製品
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2764728-68-7)

清らかである:99%/99%/99%
はかる:250mg/500mg/1g
価格 ($):260/358/489